

CY5.5-COOH Chloride: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development.[1] Belonging to the cyanine dye family, it is characterized by its excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and stability.[2][3][4] Its emission in the NIR region (around 707-710 nm) is particularly advantageous for biological imaging, as it minimizes background fluorescence from biological tissues and allows for deeper tissue penetration compared to dyes that emit in the visible spectrum.[1] The carboxylic acid (-COOH) functional group provides a reactive handle for covalent conjugation to a wide variety of biomolecules, making it a versatile probe for tracking and visualizing biological processes in vitro and in vivo.[5]

Core Properties and Chemical Structure

CY5.5-COOH chloride, also known as Cyanine5.5 carboxylic acid, is a complex organic molecule with the chemical formula $C_{40}H_{43}ClN_2O_2$. [6][7] Its structure is based on two linked indoleninium rings connected by a polymethine chain, which is responsible for its fluorescence properties. The terminal carboxylic acid group is the key to its utility in bioconjugation.

Chemical and Physical Properties

Property	Value	Source(s)
Molecular Formula	C40H43ClN2O2	[6][7]
Molecular Weight	~619.2 g/mol	[6][7]
Excitation Maximum (λ_{ex})	673-675 nm	[5][7]
Emission Maximum (λ_{em})	707-710 nm	[2][3][7]
Extinction Coefficient	~209,000 cm ⁻¹ M ⁻¹	[7]
Fluorescence Quantum Yield (Φ)	~0.2	[7]
Solubility	Soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility.	[5][7][8]
Appearance	Solid powder	[8]

Applications in Research and Drug Development

The unique properties of **CY5.5-COOH chloride** make it a powerful tool for a range of applications, primarily centered around fluorescent labeling and imaging.

Bioimaging and Disease Diagnosis

CY5.5-COOH is extensively used for bioimaging and disease diagnosis.[2][3][4] Its NIR fluorescence allows for high-sensitivity detection with minimal interference from biological materials, enabling deep-tissue imaging.[1] This is particularly valuable for in vivo imaging studies in animal models to investigate disease progression, monitor therapeutic responses, and track the biodistribution of biomolecules.[1]

Bioconjugation and Molecular Probes

The carboxylic acid group of CY5.5-COOH can be readily activated to form stable amide or ester bonds with primary amines or hydroxyl groups on biomolecules such as proteins, antibodies, peptides, and nucleic acids.[5] This process, known as bioconjugation, allows for

the creation of fluorescently labeled probes that can be used to study specific biological targets. For more efficient labeling of amines, the carboxylic acid is often converted to a more reactive N-hydroxysuccinimide (NHS) ester.[8][9]

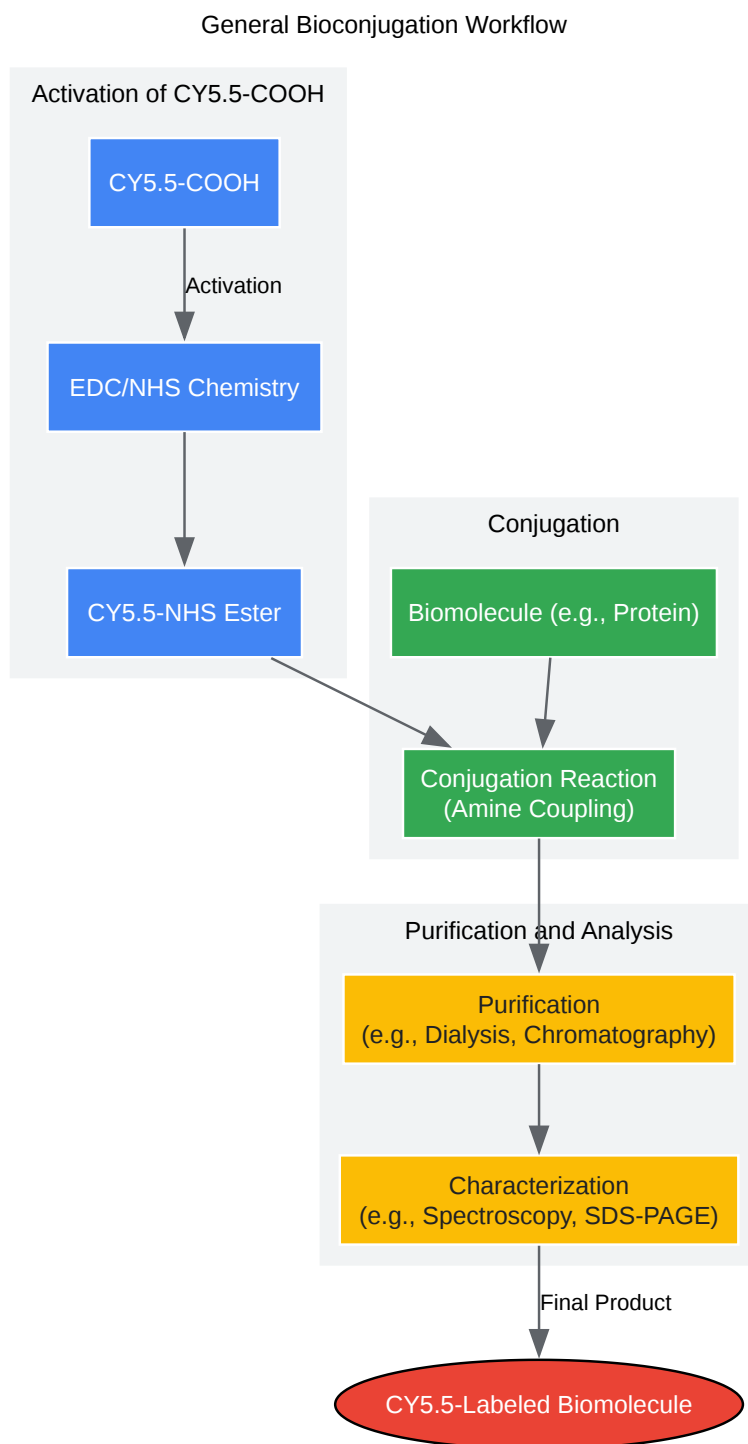
Targeted Drug Delivery

In the field of drug development, CY5.5-COOH is used to label drug delivery vehicles, such as liposomes and nanoparticles.[10][11] This allows researchers to visualize the delivery and accumulation of therapeutic agents in target tissues, providing critical information on the pharmacokinetics and efficacy of the delivery system.[1] For instance, active loading of CY5.5 derivatives into liposomes can be used to create a release-reporting platform for deep-tissue imaging.[11]

Experimental Protocols

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a biomolecule with CY5.5-COOH.



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Caption: A generalized workflow for the conjugation of CY5.5-COOH to a biomolecule.

Detailed Protocol for Labeling an Antibody with CY5.5-COOH

This protocol describes the labeling of an antibody using a two-step process involving the activation of the carboxylic acid to an NHS ester followed by conjugation to the antibody.

Materials:

- **CY5.5-COOH chloride**
- N-hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)
- Reaction tubes
- Spectrophotometer

Procedure:

- Preparation of CY5.5-NHS Ester:
 - Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (CY5.5-COOH:EDC:NHS).
 - Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.
- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the antibody for conjugation and

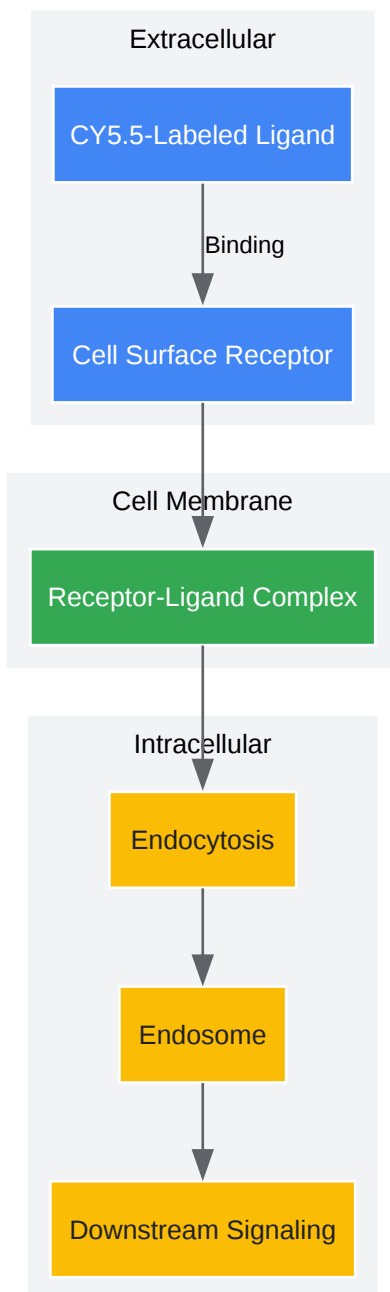
should be avoided.

- Conjugation Reaction:
 - Add the freshly prepared CY5.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody will depend on the desired degree of labeling and should be optimized. A starting point is often a 5- to 20-fold molar excess of the dye.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Purification:
 - Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
 - Alternatively, dialysis can be used to remove the free dye.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of CY5.5 (around 675 nm). The DOL can be calculated using the Beer-Lambert law.

Signaling Pathway Visualization Example

While CY5.5-COOH itself is not part of a signaling pathway, it can be used to label components of a pathway to visualize their interactions. For example, it can be conjugated to a ligand to study its binding to a cell surface receptor and subsequent internalization.

Ligand-Receptor Interaction Visualization



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Caption: Visualization of a signaling event using a CY5.5-labeled ligand.

Conclusion

CY5.5-COOH chloride is a versatile and powerful near-infrared fluorescent dye with significant applications in research, diagnostics, and drug development. Its favorable spectral properties and the reactivity of its carboxylic acid group enable the creation of highly sensitive probes for bioimaging and the tracking of biomolecules. The ability to visualize biological processes in real-time and with deep-tissue penetration continues to make CY5.5-COOH and its derivatives essential tools for advancing our understanding of biology and medicine.

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